N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-3-(1H-imidazol-5-yl)propanamide
Description
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-3-(1H-imidazol-5-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexylcyclopropyl group attached to a propanamide backbone, with an imidazole ring, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-3-(1H-imidazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c20-16(7-6-14-10-17-11-19-14)18-9-13-8-15(13)12-4-2-1-3-5-12/h10-13,15H,1-9H2,(H,17,19)(H,18,20)/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHGGVJEPKXKKI-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2CNC(=O)CCC3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H]2CNC(=O)CCC3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-3-(1H-imidazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of the cyclohexylcyclopropyl intermediate. This intermediate is then reacted with various reagents to introduce the imidazole ring and the propanamide group. Common synthetic routes include:
Cyclopropanation: The cyclohexyl group is cyclopropanated using diazo compounds under catalytic conditions.
Imidazole Introduction: The imidazole ring is introduced through a condensation reaction with suitable precursors.
Amidation: The final step involves the formation of the propanamide group through amidation reactions using amine and acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-3-(1H-imidazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.
Scientific Research Applications
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-3-(1H-imidazol-5-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-3-(1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imidazole ring is known to interact with metal ions and proteins, potentially influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-3-(1H-imidazol-4-yl)propanamide
- N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-3-(1H-imidazol-2-yl)propanamide
Uniqueness
N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]-3-(1H-imidazol-5-yl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
